

Commercial Suppliers of Phenytoin-15N2,13C: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Phenytoin-15n2,13c

Cat. No.: B12404518

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For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in bioanalytical studies. This guide provides an in-depth overview of the commercial suppliers of **Phenytoin-15N2,13C**, a key internal standard for mass spectrometry-based analysis of the antiepileptic drug phenytoin.

This document outlines the product specifications from known commercial suppliers, details experimental protocols for its use, and provides visualizations to aid in experimental design and supplier selection.

Commercial Availability and Product Specifications

Phenytoin-15N2,13C is available from a limited number of specialized chemical suppliers. The following table summarizes the product specifications from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information, as well as to request lot-specific certificates of analysis.

Supplier	Catalog Number	CAS Number	Isotopic Purity	Chemical Purity	Format
MedChemExpress	HY-B0448S1	78213-26-0	Not specified	Not specified	120 µg in Methanol
Cambridge Isotope Laboratories	CNLM-3952	78213-26-0	¹³ C: 99%, ¹⁵ N2: 98%+	98%	Solid

Experimental Protocols: Utilizing Phenytoin-¹⁵N₂,¹³C in Research

Phenytoin-¹⁵N₂,¹³C is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of phenytoin in biological matrices such as plasma, serum, and tissue homogenates. Its stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.

General Protocol for Phenytoin Quantification in Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, add 20 µL of **Phenytoin-¹⁵N₂,¹³C** internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 µL.
- Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transitions (example):
 - Phenytoin: Q1: 253.1 -> Q3: 182.1
 - **Phenytoin-15N2,13C**: Q1: 256.1 -> Q3: 185.1
 - Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

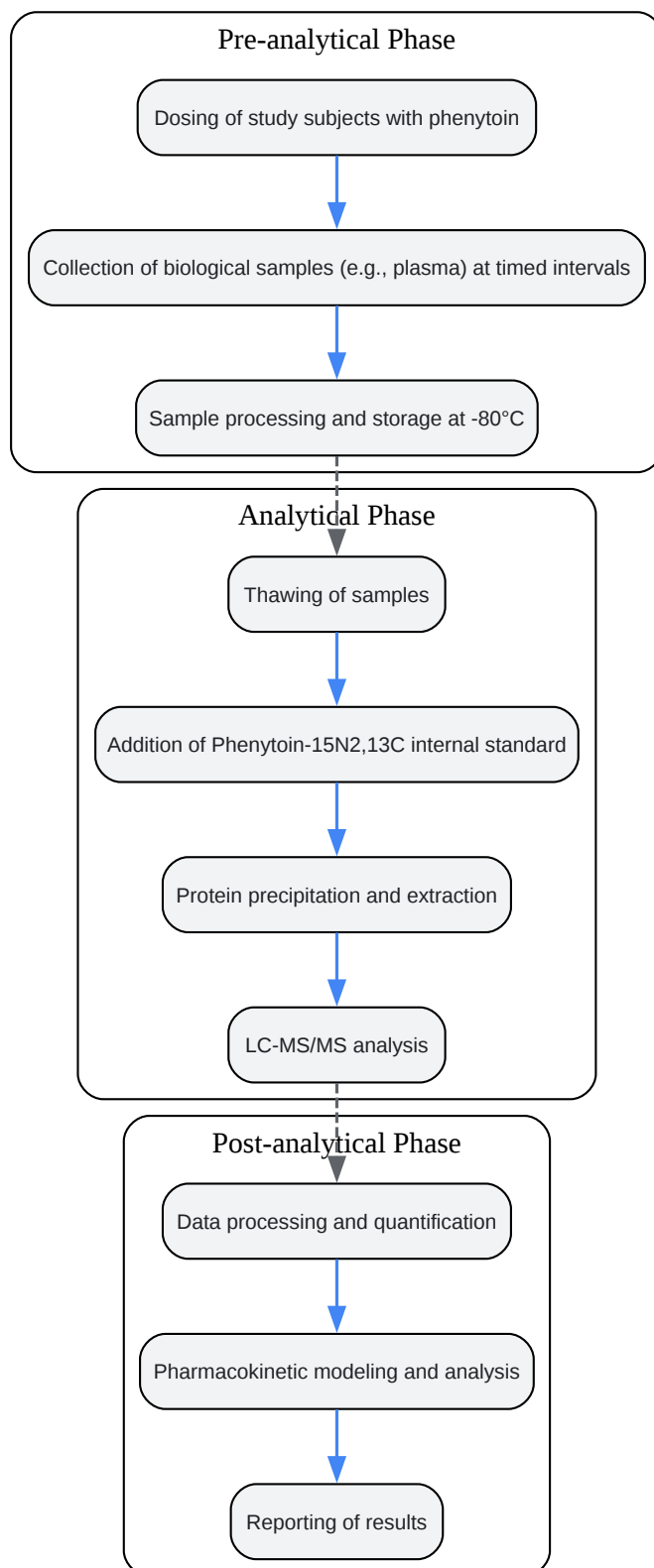
3. Data Analysis:

- Quantify the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve using known concentrations of unlabeled phenytoin spiked into a blank matrix.

- Determine the concentration of phenytoin in the unknown samples by interpolating their peak area ratios from the calibration curve.

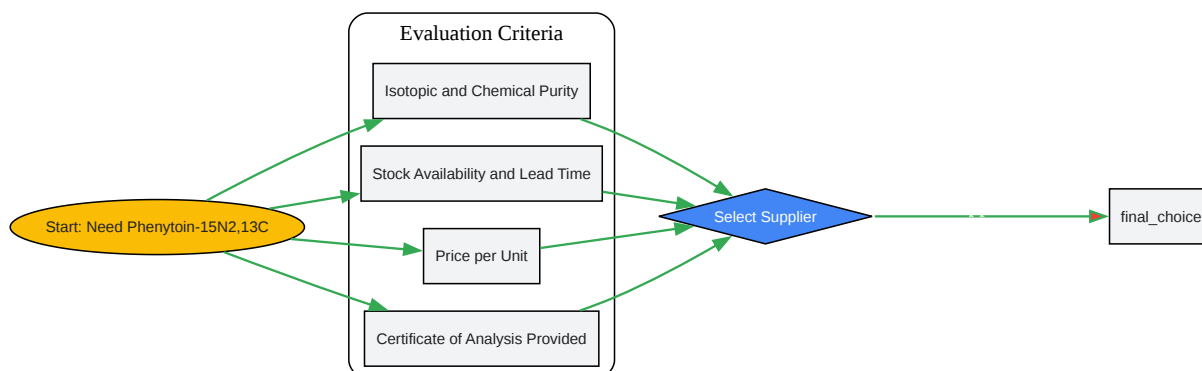
Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a pharmacokinetic study and a decision-making process for selecting a suitable supplier.



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Pharmacokinetic study workflow using labeled phenytoin.



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